molecular formula C15H14N2O5S B3932457 1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole

1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole

Cat. No.: B3932457
M. Wt: 334.3 g/mol
InChI Key: AYQYLYBTGWIVLK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The indole ring can interact with various receptors and enzymes, influencing their activity and leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in the combination of the methoxy, nitro, and sulfonyl groups, which can provide a unique set of chemical properties and biological activities.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-22-15-7-6-12(10-14(15)17(18)19)23(20,21)16-9-8-11-4-2-3-5-13(11)16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQYLYBTGWIVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319769
Record name 1-(4-methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326882-33-1
Record name 1-(4-methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Reactant of Route 2
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Reactant of Route 3
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Reactant of Route 4
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Reactant of Route 5
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Reactant of Route 6
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole

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